

Application Notes & Protocols: Stability-Indicating Assay Method for Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dapagliflozin impurity A	
Cat. No.:	B12369943	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is an orally active inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes. To ensure the quality, safety, and efficacy of pharmaceutical products containing Dapagliflozin, it is imperative to employ a validated stability-indicating assay method. This method is crucial for the quantitative determination of Dapagliflozin in the presence of its degradation products, which may form during manufacturing, storage, or handling.

This document provides a comprehensive overview and detailed protocols for a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) method for Dapagliflozin, based on established and validated analytical procedures. The protocols herein adhere to the guidelines set forth by the International Council for Harmonisation (ICH).

Principle of the Method

The principle of the stability-indicating assay method lies in its ability to accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), Dapagliflozin, without interference from any potential degradation products, process impurities, or excipients. This is achieved by developing a chromatographic method that effectively

separates the parent drug from all other components. Forced degradation studies are conducted to demonstrate the method's specificity and stability-indicating nature.

Experimental Protocols Materials and Reagents

- Dapagliflozin reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade/Milli-Q or equivalent)
- Orthophosphoric acid (OPA)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- · Tablets containing Dapagliflozin

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system with a PDA detector.[1]
- Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.[2][3]
- · Analytical balance
- pH meter
- Sonication bath
- · Hot air oven
- UV chamber

Chromatographic Conditions

Two validated methods are presented below, an RP-HPLC method and a UPLC method.

Table 1: RP-HPLC Chromatographic Conditions

Parameter	Condition		
Column	BDS C18 (250 mm x 4.6 mm, 5 μm)[1]		
Mobile Phase	Acetonitrile : Orthophosphoric Acid (55:45 v/v)[1]		
Flow Rate	1.0 mL/min[1]		
Detection Wavelength	245 nm[1]		
Injection Volume	20 μL		
Column Temperature	Ambient[1]		
Run Time	Approximately 10 min		

Table 2: UPLC Chromatographic Conditions

Parameter	Condition	
Column	Zorbax phenyl column (50 x 3.0 mm, 1.8 µm)[2]	
Mobile Phase	Acetonitrile : Water (70:30 v/v)[2][3]	
Flow Rate	0.1 mL/min[4]	
Detection Wavelength	230 nm[2][3]	
Injection Volume	2 μL[4]	
Column Temperature	25 °C[4]	
Run Time	Approximately 4 min[5]	

Preparation of Solutions

- Standard Stock Solution (1000 μg/mL): Accurately weigh 25 mg of Dapagliflozin reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
- Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Dapagliflozin to a 25 mL volumetric flask. Add about 15 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 μm syringe filter. Further dilute 2.5 mL of the filtrate to 25 mL with the mobile phase to obtain a final concentration of 100 μg/mL.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[6][7] The drug is subjected to various stress conditions as per ICH guidelines.[1]

- Acid Degradation: To 1 mL of the stock solution, add 1 mL of 1N HCl. Reflux the solution for a specified period (e.g., 8 hours) at 60°C.[8] Cool and neutralize with 1N NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.
- Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Reflux the solution for a specified period (e.g., 8 hours) at 60°C.[8] Cool and neutralize with 1N HCl. Dilute to a final concentration of 100 μg/mL with the mobile phase.
- Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H_2O_2 .[6] Keep the solution at room temperature for a specified period (e.g., 24 hours). Dilute to a final concentration of 100 μ g/mL with the mobile phase.
- Thermal Degradation: Expose the solid drug powder to a temperature of 60°C in a hot air oven for a specified period (e.g., 48 hours).[9] Then, prepare a solution of 100 μg/mL in the mobile phase.
- Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) in a UV chamber for a specified period (e.g., 7 days).[1] Then, prepare a solution of 100 μg/mL in the mobile phase.

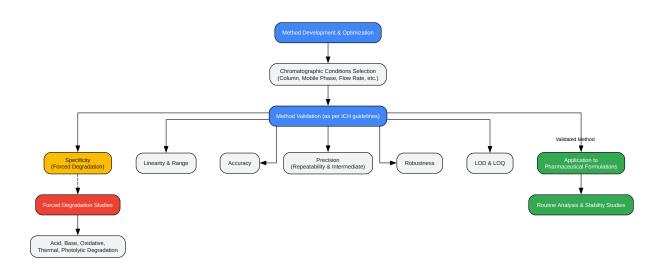
Neutral Degradation: Reflux the drug solution in water at 60°C for a specified period.[1]
 Then, dilute to a final concentration of 100 μg/mL with the mobile phase.

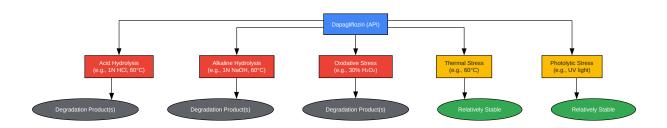
Data Presentation and Results

The developed chromatographic methods should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1]

Table 3: Summary of Validation Parameters

Parameter	Acceptance Criteria
System Suitability	%RSD of peak areas < 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000
Linearity (r²)	≥ 0.999[1]
Accuracy (% Recovery)	98.0% - 102.0%[10]
Precision (%RSD)	≤ 2.0%[10]
Robustness	No significant change in results with small variations in method parameters
LOD & LOQ	The method should be sensitive enough to detect and quantify low levels of impurities.


Table 4: Summary of Forced Degradation Studies of Dapagliflozin



Stress Condition	Reagent/Condi tion	Duration	Temperature	% Degradation (Observed Range)
Acidic	1N HCI[8]	8 hours[8]	60°C[8]	Significant degradation observed[5][11]
Alkaline	1N NaOH[8]	8 hours[8]	60°C[8]	Significant degradation observed[12]
Oxidative	30% H ₂ O ₂ [6]	24 hours	Room Temp.	Significant degradation observed[12]
Thermal	Dry Heat	48 hours[9]	60°C[9]	Stable to moderate degradation[7][9]
Photolytic	UV Light (254 nm)[1]	7 days[1]	Ambient	Stable[7]
Neutral	Water	Reflux	60°C[1]	Stable[7]

Visualization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. japer.in [japer.in]
- 2. Simultaneous analysis of dapagliflozin and its three related impurities by stabilityindicating UPLC method and in vitro toxicity evaluation | Drug Analytical Research [seer.ufrgs.br]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. researchgate.net [researchgate.net]
- 5. Stability-indicating HPLC method development and validation for simultaneous estimation of metformin, dapagliflozin, and saxagliptin in bulk drug and pharmaceutical dosage form PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC [ouci.dntb.gov.ua]
- 7. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ijrpr.com [ijrpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Stability-Indicating Assay Method for Dapagliflozin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369943#stability-indicating-assay-method-for-dapagliflozin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com